12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of benzimidazoquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzimidazole with an aldehyde and a 1,3-dicarbonyl compound in the presence of a catalyst such as molybdate sulfuric acid (MSA) under solvent-free conditions . Another approach uses Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal and antioxidant agent.
Medicine: Explored for its antitumor activity and potential as a PARP-1/2 inhibitor.
Mechanism of Action
The mechanism of action of 12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting PARP-1/2 enzymes, which play a crucial role in DNA repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline derivatives: These compounds share a similar quinazoline core and exhibit antifungal and antioxidant activities.
Quinazoline-2,4(1H,3H)-dione derivatives: Known for their PARP-1/2 inhibitory activity and potential antitumor effects.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
12-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C21H19N3O2/c1-26-14-11-9-13(10-12-14)20-19-16(6-4-8-18(19)25)23-21-22-15-5-2-3-7-17(15)24(20)21/h2-3,5,7,9-12,20H,4,6,8H2,1H3,(H,22,23) |
InChI Key |
OFNWKPNBXDOOHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.